molecular formula C9H20N2O3 B13558307 tert-Butyl (3-amino-2-hydroxypropyl)(methyl)carbamate

tert-Butyl (3-amino-2-hydroxypropyl)(methyl)carbamate

Cat. No.: B13558307
M. Wt: 204.27 g/mol
InChI Key: XEVRVOFMOWDJIF-UHFFFAOYSA-N
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Description

tert-Butyl (3-amino-2-hydroxypropyl)(methyl)carbamate: is a chemical compound with the molecular formula C8H17NO3. It is commonly used as a reagent in organic synthesis, particularly in the protection of amino groups. The compound is characterized by its tert-butyl group, which provides steric hindrance, making it a useful protecting group in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-amino-2-hydroxypropyl)(methyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-amino-2-hydroxypropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl (3-amino-2-hydroxypropyl)(methyl)carbamate is used as a protecting group for amino acids and peptides. It helps in preventing unwanted side reactions during synthesis .

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It serves as an intermediate in the production of various drugs .

Medicine: In medicinal chemistry, it is employed in the design and synthesis of novel therapeutic agents. Its ability to protect functional groups makes it valuable in the development of prodrugs .

Industry: The compound is used in the manufacture of specialty chemicals and materials. It is also utilized in the production of polymers and resins .

Mechanism of Action

The mechanism of action of tert-Butyl (3-amino-2-hydroxypropyl)(methyl)carbamate involves its role as a protecting group. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amino group. This allows for selective reactions at other functional groups in the molecule. The compound can be deprotected under acidic conditions, releasing the free amine .

Properties

Molecular Formula

C9H20N2O3

Molecular Weight

204.27 g/mol

IUPAC Name

tert-butyl N-(3-amino-2-hydroxypropyl)-N-methylcarbamate

InChI

InChI=1S/C9H20N2O3/c1-9(2,3)14-8(13)11(4)6-7(12)5-10/h7,12H,5-6,10H2,1-4H3

InChI Key

XEVRVOFMOWDJIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(CN)O

Origin of Product

United States

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